N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride
Description
N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride is a compound that combines the structural features of imidazole and benzofuran Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c19-15(17-6-3-8-18-9-7-16-11-18)14-10-12-4-1-2-5-13(12)20-14;/h1-2,4-5,7,9-11H,3,6,8H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSYBWJRCGUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propyl Chain: The imidazole derivative is then reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of the Benzofuran Carboxamide: The benzofuran ring is synthesized separately, often starting from salicylaldehyde and undergoing cyclization reactions.
Coupling Reaction: The imidazole-propyl derivative is coupled with the benzofuran carboxamide under appropriate conditions to form the final product.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the carboxamide group.
Substitution: Formation of substituted propyl derivatives.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-Imidazol-1-yl)propyl]benzamide
- N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
Uniqueness
N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride is unique due to its combined imidazole and benzofuran structures, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
